4-ethyl-N-{4-(methylsulfanyl)-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}benzamide
Overview
Description
4-ethyl-N-{4-(methylsulfanyl)-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}benzamide is a complex organic compound with a unique structure that includes an ethyl group, a methylthio group, and a phenylethylamino carbonyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-{4-(methylsulfanyl)-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Preparation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using ethyl bromide and a strong base such as sodium hydride.
Formation of the Methylthio Group: The methylthio group can be introduced by reacting the intermediate with methylthiol in the presence of a suitable catalyst.
Attachment of the Phenylethylamino Carbonyl Group: This step involves the reaction of the intermediate with phenylethylamine and a carbonylating agent such as phosgene or triphosgene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-{4-(methylsulfanyl)-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, strong bases (e.g., sodium hydride).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various alkylated or arylated derivatives.
Scientific Research Applications
4-ethyl-N-{4-(methylsulfanyl)-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethyl-N-{4-(methylsulfanyl)-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-N-{4-(methylsulfanyl)-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}benzamide: shares structural similarities with other benzamide derivatives, such as:
Uniqueness
The presence of the ethyl group and the specific arrangement of functional groups in this compound confer unique chemical and biological properties that distinguish it from other similar compounds. These unique features may enhance its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
4-ethyl-N-[4-methylsulfanyl-1-oxo-1-(2-phenylethylamino)butan-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c1-3-17-9-11-19(12-10-17)21(25)24-20(14-16-27-2)22(26)23-15-13-18-7-5-4-6-8-18/h4-12,20H,3,13-16H2,1-2H3,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVODUICRSCLDIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC(CCSC)C(=O)NCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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